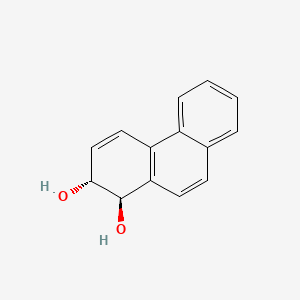

(1R,2R)-1,2-dihydrophenanthrene-1,2-diol

描述

Structure

3D Structure

属性

分子式 |

C14H12O2 |

|---|---|

分子量 |

212.24 g/mol |

IUPAC 名称 |

(1R,2R)-1,2-dihydrophenanthrene-1,2-diol |

InChI |

InChI=1S/C14H12O2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-8,13-16H/t13-,14-/m1/s1 |

InChI 键 |

FZOALBNXOKAOEW-ZIAGYGMSSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC(C3O)O |

手性 SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C[C@H]([C@@H]3O)O |

规范 SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC(C3O)O |

产品来源 |

United States |

Foundational & Exploratory

(1R,2R)-1,2-dihydrophenanthrene-1,2-diol chemical properties

An In-depth Technical Guide on the Chemical Properties of (1R,2R)-1,2-Dihydrophenanthrene-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a significant metabolite of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) commonly found in the environment. This diol is of particular interest in toxicology and drug development as it represents a critical intermediate in the metabolic activation pathway of phenanthrene. This pathway can lead to the formation of highly reactive diol epoxides, which have been implicated in carcinogenesis through their ability to form adducts with DNA.[1][2] Understanding the chemical properties, metabolic fate, and analytical methodologies for this compound is crucial for assessing the risks associated with PAH exposure and for developing potential inhibitors of its metabolic activation.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of Phenanthrene-1,2-dihydrodiol

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₂ | - |

| Molecular Weight | 212.24 g/mol | - |

| Boiling Point | 312.08 °C (rough estimate) | [3] |

| Density | 1.1035 g/cm³ (rough estimate) | [3] |

| Refractive Index | 1.5570 (estimate) | [3] |

Table 2: Solubility Information

Qualitative solubility information for the parent compound, phenanthrene, suggests that it is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF), and sparingly soluble in aqueous buffers.[4] It is anticipated that the diol metabolite will exhibit higher polarity and thus greater solubility in more polar organic solvents and aqueous solutions compared to phenanthrene.

| Solvent | Solubility of Phenanthrene | Expected Solubility of the Diol |

| Ethanol | ~20 mg/mL | Likely soluble |

| DMSO | ~30 mg/mL | Likely soluble |

| Dimethylformamide (DMF) | ~30 mg/mL | Likely soluble |

| Water | Sparingly soluble | Low to moderate solubility |

Spectral Data

Detailed spectral data for this compound are limited. The following represents a compilation of available information and expected spectral characteristics.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A study of a synthesized diol compound, while not exclusively the (1R,2R) isomer, provides some insight into the expected NMR signals. Aromatic protons are observed between δ 7.31–8.23 ppm, while hydroxyl and aliphatic protons are found at approximately δ 2.86 and δ 4.56 ppm, respectively.[2] Aromatic carbons are expected in the δ 115.5–153.8 ppm region.[2]

3.2. Infrared (IR) Spectroscopy

The IR spectrum of phenanthrene metabolites shows characteristic absorption bands. For a diol, strong, broad absorption due to O-H stretching of the hydroxyl groups is expected in the region of 3200-3600 cm⁻¹. C-H stretching from the aromatic rings and the dihydro- portion of the molecule would appear around 2850-3100 cm⁻¹. Aromatic C=C stretching vibrations typically result in peaks in the 1450-1600 cm⁻¹ region. Strong C-O stretching of the secondary alcohol groups would be observed in the 1000-1200 cm⁻¹ range. Analysis of phenanthrene degradation products has shown new broad absorption bands at 2858 cm⁻¹, 2927 cm⁻¹, and 2955 cm⁻¹.[5][6]

3.3. Mass Spectrometry (MS)

The mass spectrum of underivatized this compound is expected to show a molecular ion peak (M⁺) at m/z 212. For analytical purposes, the compound is often derivatized, for example, with a trimethylsilyl (TMS) group, to increase its volatility for gas chromatography-mass spectrometry (GC-MS) analysis. The mass spectrum of the TMS derivative would show a different fragmentation pattern. The mass spectrum of the parent compound, phenanthrene, shows a prominent molecular ion at m/z 178, with a significant fragment at m/z 152 due to the loss of acetylene (C₂H₂).

Metabolic Pathways and Biological Activity

This compound is a key intermediate in the metabolic activation of phenanthrene. This process is initiated by cytochrome P450 enzymes, which oxidize phenanthrene to an epoxide. Epoxide hydrolase then catalyzes the hydration of this epoxide to form the trans-1,2-dihydrodiol.[7] This diol can be further oxidized by cytochrome P450 to a highly reactive diol epoxide, which is considered an ultimate carcinogen due to its ability to covalently bind to DNA, forming DNA adducts.[1][8] This process is a critical step in the initiation of chemical carcinogenesis.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. PHENANTHRENE-1,2-DIHYDRODIOL CAS#: 28622-66-4 [amp.chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Mutagenicity and tumorigenicity of phenanthrene and chrysene epoxides and diol epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0283744) [np-mrd.org]

- 7. The 2ν 2 bands of H 2 12 CO and H 2 13 CO by high-resolution FTIR spectroscopy | Semantic Scholar [semanticscholar.org]

- 8. web.gps.caltech.edu [web.gps.caltech.edu]

Spectroscopic Data of (1R,2R)-1,2-dihydrophenanthrene-1,2-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for (1R,2R)-1,2-dihydrophenanthrene-1,2-diol, a significant metabolite of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). While a complete, publicly available dataset of raw spectroscopic data for this specific enantiomer is limited, this document synthesizes information from related compounds and established analytical methodologies to serve as a valuable resource for its identification and characterization.

Introduction

This compound is a trans-dihydrodiol metabolite formed during the oxidative metabolism of phenanthrene. The stereochemistry of these metabolites is of critical importance in toxicology and drug development, as it can significantly influence their biological activity and subsequent metabolic fate. Accurate spectroscopic characterization is therefore essential for researchers studying the environmental impact and health effects of PAHs.

Mass Spectrometry (MS) Data

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of metabolites. For this compound, the following mass spectrometric characteristics are expected.

Table 1: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value | Notes |

| Molecular Formula | C₁₄H₁₂O₂ | |

| Molecular Weight | 212.24 g/mol | |

| Monoisotopic Mass | 212.08373 Da | |

| Primary Ionization Technique | Electron Ionization (EI) or Electrospray Ionization (ESI) | ESI is generally preferred for its soft ionization, which preserves the molecular ion. |

| Expected Molecular Ion ([M]⁺) | m/z 212 | |

| Expected Protonated Molecule ([M+H]⁺) | m/z 213 | Common in ESI positive mode. |

| Expected Adducts | [M+Na]⁺ (m/z 235), [M+K]⁺ (m/z 251) | Often observed in ESI, depending on the solvent system. |

| Key Fragmentation Pathways | Loss of water (-18 Da), Loss of CHO (-29 Da), Retro-Diels-Alder reactions | Fragmentation will be influenced by the ionization energy. |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical structure and stereochemistry of a molecule. Based on data from analogous compounds, the following ¹H and ¹³C NMR chemical shifts are anticipated for this compound.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Aromatic Protons (Ar-H) | 7.2 - 8.0 | 120 - 135 | The complex splitting patterns in this region will be characteristic of the phenanthrene ring system. |

| Benzylic/Aliphatic Protons (H-1, H-2) | ~4.0 - 5.0 | ~65 - 75 | These protons, attached to the carbons bearing the hydroxyl groups, are expected to be in the downfield aliphatic region. The trans-diaxial or diequatorial relationship will influence the coupling constants. |

| Hydroxyl Protons (-OH) | Variable (2.0 - 5.0) | - | The chemical shift of the hydroxyl protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. |

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

Mass Spectrometry Protocol (LC-MS)

-

Sample Preparation: Dissolve the purified this compound in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1-10 µg/mL.

-

Chromatographic Separation:

-

HPLC System: A high-performance liquid chromatography system equipped with a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Gradient: Start with a low percentage of B, and gradually increase to elute the compound.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

-

Mass Spectrometric Analysis:

-

Ion Source: Electrospray Ionization (ESI) in positive and negative modes.

-

Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.

-

Scan Range: m/z 50 - 500.

-

Data Acquisition: Acquire full scan data to identify the molecular ion and adducts. Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation patterns for structural confirmation.

-

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 1-5 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube.

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, 2-second relaxation delay, 30° pulse angle.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for confirming the trans stereochemistry of the hydroxyl groups.

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

Logical Relationship of Spectroscopic Data

Caption: Relationship between spectroscopic techniques and derived structural information.

(1R,2R)-1,2-Dihydrophenanthrene-1,2-diol: A Key Metabolite in Phenanthrene Bioactivation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH), is a widespread environmental pollutant and a component of cigarette smoke. While not considered a potent carcinogen itself, its metabolic activation to reactive intermediates is a critical area of study in toxicology and drug development. A key step in this bioactivation is the formation of dihydrodiol metabolites, including (1R,2R)-1,2-dihydrophenanthrene-1,2-diol. This technical guide provides a comprehensive overview of the formation, toxicological significance, and experimental analysis of this specific metabolite, intended for researchers and professionals in related scientific fields.

Metabolic Formation of this compound

The biotransformation of phenanthrene to this compound is a two-step enzymatic process primarily occurring in the liver. This metabolic pathway is a crucial determinant of the potential toxicity of phenanthrene exposure.

The Role of Cytochrome P450 and Epoxide Hydrolase

The initial step involves the oxidation of phenanthrene at the 1,2-position by cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases. This reaction forms the reactive intermediate, phenanthrene-1,2-oxide. Several human CYP isoforms, including CYP1A1, CYP1A2, and CYP1B1, are known to catalyze this epoxidation.[1] The total turnover of phenanthrene metabolism varies between these isoforms, with human CYP1B1, CYP1A1, and CYP1A2 showing significant activity.[1]

The subsequent and stereospecific step is the hydrolysis of phenanthrene-1,2-oxide by microsomal epoxide hydrolase (mEH). This enzyme adds a water molecule to the epoxide ring, resulting in the formation of the trans-dihydrodiol, this compound.[2][3] The action of epoxide hydrolase is a critical detoxification step for the initial epoxide; however, the resulting dihydrodiol is a precursor to a more potent toxicant.[2][3]

Below is a diagram illustrating the metabolic pathway leading to the formation of this compound.

Toxicological Significance

The formation of this compound is a critical juncture in the toxicology of phenanthrene. This dihydrodiol can be further metabolized by CYP enzymes to form a highly reactive bay-region diol epoxide, phenanthrene-1,2-diol-3,4-epoxide.[2][3] This diol epoxide is an ultimate carcinogen that can covalently bind to cellular macromolecules, most notably DNA, to form DNA adducts.

The formation of these DNA adducts can lead to mutations and initiate the process of carcinogenesis. The cellular response to this DNA damage involves a complex network of signaling pathways known as the DNA Damage Response (DDR).

DNA Damage Response Pathway

Upon the formation of bulky DNA adducts by phenanthrene diol epoxide, sensor proteins such as ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) are recruited to the site of damage.[4][5] This initiates a signaling cascade involving downstream effector kinases like Chk1 and Chk2, leading to cell cycle arrest to allow time for DNA repair. If the damage is too extensive to be repaired, the cell may undergo apoptosis (programmed cell death).

The following diagram illustrates a simplified overview of the DNA Damage Response pathway initiated by phenanthrene diol epoxide-induced DNA adducts.

Quantitative Data

The levels of phenanthrene dihydrodiols can be quantified in various biological matrices, with urine being the most common for human biomonitoring studies. These measurements can serve as biomarkers of exposure to PAHs and may indicate an individual's capacity for metabolic activation.

| Biological Matrix | Population | Analyte | Concentration Range | Reference |

| Human Urine (6-hour) | Non-smokers (n=25) | Phenanthrene-1,2-dihydrodiol | 0.43–5.69 nM | [6] |

| Human Urine (6-hour) | Smokers (n=25) | Phenanthrene-1,2-dihydrodiol | 0.54–17.65 nM | [6] |

| Human Urine (6-hour) | Non-smokers (n=25) | Phenanthrene-3,4-dihydrodiol | 0.08–0.90 nM | [6] |

| Human Urine (6-hour) | Smokers (n=25) | Phenanthrene-3,4-dihydrodiol | 0.17–4.28 nM | [6] |

| Human Urine | Non-smoking U.S. Population (2013-2014) | Sum of Phenanthrene metabolites | Geometric Mean: 0.22 µg/L | [7] |

Experimental Protocols

In Vitro Metabolism of Phenanthrene using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolism of phenanthrene to its dihydrodiol metabolites using human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Phenanthrene

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (ACN)

-

Internal standard (e.g., deuterated phenanthrene metabolite)

-

HPLC system with UV or fluorescence detection, or LC-MS/MS

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, MgCl₂, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Initiation of Reaction: Add a solution of phenanthrene (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is low, typically <1%) to the pre-warmed incubation mixture.

-

Microsome Addition: Initiate the metabolic reaction by adding the pooled human liver microsomes. The final protein concentration should be optimized (e.g., 0.5-1.0 mg/mL).

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Termination of Reaction: Stop the reaction at each time point by adding a volume of ice-cold acetonitrile containing the internal standard. This will precipitate the proteins.

-

Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to an appropriate vial for analysis by HPLC or LC-MS/MS to identify and quantify the formation of phenanthrene dihydrodiols.

Experimental Workflow

The overall experimental workflow for the analysis of phenanthrene metabolites from in vitro assays is depicted in the following diagram.

Conclusion

This compound is a pivotal metabolite in the bioactivation pathway of phenanthrene. Its formation, catalyzed by cytochrome P450 and microsomal epoxide hydrolase, sets the stage for the generation of the ultimate carcinogenic diol epoxide. Understanding the quantitative aspects of its formation and the subsequent cellular responses is crucial for assessing the toxicological risk associated with phenanthrene exposure and for the development of safer chemicals and pharmaceuticals. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the role of this important metabolite in toxicology and drug metabolism.

References

- 1. Metabolic activation of phenanthrene by human and mouse cytochromes P450 and pharmacokinetics in CYP1A2 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitation of Phenanthrene Dihydrodiols in the Urine of Smokers and Non-smokers by Gas Chromatography-Negative Ion Chemical Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trends in Urinary Metabolites of Polycyclic Aromatic Hydrocarbons (PAHs) in the Non-Smoking U.S. Population, NHANES 2001-2014 - PMC [pmc.ncbi.nlm.nih.gov]

The Stereochemistry of Phenanthrene Metabolism to Diols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH), is a widespread environmental pollutant and a structural motif in many therapeutic agents. Its metabolism is a critical area of study in toxicology and drug development, as the stereochemical outcome of its biotransformation significantly influences its biological activity, including its potential carcinogenicity. This technical guide provides a comprehensive overview of the stereochemistry of phenanthrene metabolism to dihydrodiols, detailing the enzymatic processes, stereoselective outcomes, and the experimental methodologies used to elucidate these pathways.

The Core Metabolic Pathway: From Phenanthrene to Diols

The initial and rate-limiting step in the metabolic activation of phenanthrene is its oxidation by cytochrome P450 (CYP) monooxygenases to form arene oxides at different positions on the aromatic rings. These epoxide intermediates are highly reactive and can undergo rearrangement to form phenols or be hydrolyzed by epoxide hydrolase (EH) to yield trans-dihydrodiols. The formation of these diols is a key branch point in phenanthrene metabolism, leading to either detoxification and excretion or further activation to carcinogenic diol epoxides.

The metabolism of phenanthrene primarily yields three isomeric dihydrodiols: phenanthrene-1,2-dihydrodiol, phenanthrene-3,4-dihydrodiol, and phenanthrene-9,10-dihydrodiol. The formation of these diols is both regio- and stereoselective, depending on the specific CYP isozymes involved.

Key Enzymes in Phenanthrene Diol Formation

-

Cytochrome P450 (CYP) Isozymes: Predominantly members of the CYP1A subfamily, such as CYP1A1 and CYP1A2, are responsible for the initial epoxidation of phenanthrene.[1] These enzymes exhibit distinct regio- and stereoselectivities in their oxygenation of the phenanthrene molecule.

-

Microsomal Epoxide Hydrolase (EPHX1): This enzyme catalyzes the hydrolysis of the intermediate arene oxides to form trans-dihydrodiols.[2][3] EPHX1 plays a crucial role in the detoxification of xenobiotics but can also contribute to the formation of proximate carcinogens.[2]

Stereochemical Outcomes of Phenanthrene Metabolism

The metabolism of phenanthrene to dihydrodiols is a highly stereospecific process, resulting in the formation of specific enantiomers. The absolute configuration of the resulting diols is determined by the facial selectivity of the initial epoxidation by CYP enzymes and the subsequent stereospecific attack of water during hydrolysis by EPHX1.

Regio- and Stereoselectivity of Cytochrome P450

Different CYP isozymes exhibit marked preferences for the position of oxidation on the phenanthrene ring and the stereochemistry of the resulting epoxide. For instance, studies with cDNA-expressed human CYP enzymes have shown that CYP1A1 and CYP1A2 are major contributors to phenanthrene metabolism.

The stereochemical analysis of the diol metabolites reveals that the enantiomeric composition is highly dependent on the specific P450 isozyme. For example, human CYP1A1 preferentially forms the (+)-(1R,2R)-dihydrodiol and the (+)-(3R,4R)-dihydrodiol.

Quantitative Data on Diol Stereoisomer Formation

The following tables summarize the quantitative data on the stereoselective metabolism of phenanthrene by various cDNA-expressed human cytochrome P450 enzymes.

Table 1: Regio- and Stereoselectivity of Human CYP1A1 in Phenanthrene Metabolism

| Metabolite | Enantiomer | % of Total Metabolite |

| Phenanthrene-1,2-dihydrodiol | (+)-(1R,2R) | >95 |

| (-)-(1S,2S) | <5 | |

| Phenanthrene-3,4-dihydrodiol | (+)-(3R,4R) | >95 |

| (-)-(3S,4S) | <5 | |

| Phenanthrene-9,10-dihydrodiol | Not a major metabolite | - |

Table 2: Regio- and Stereoselectivity of Human CYP1A2 in Phenanthrene Metabolism

| Metabolite | Enantiomer | % of Total Metabolite |

| Phenanthrene-1,2-dihydrodiol | (+)-(1R,2R) | ~80 |

| (-)-(1S,2S) | ~20 | |

| Phenanthrene-3,4-dihydrodiol | (+)-(3R,4R) | ~70 |

| (-)-(3S,4S) | ~30 | |

| Phenanthrene-9,10-dihydrodiol | Major metabolite | Racemic |

Experimental Protocols

In Vitro Metabolism of Phenanthrene using Recombinant CYP Enzymes and Epoxide Hydrolase

This protocol describes a typical experiment to assess the stereochemical outcome of phenanthrene metabolism by specific human CYP enzymes.

Materials:

-

Recombinant human CYP enzymes (e.g., CYP1A1, CYP1A2) and human epoxide hydrolase (EPHX1) co-expressed in a suitable system (e.g., baculovirus-infected insect cells).

-

NADPH-cytochrome P450 reductase.

-

Phenanthrene solution in a suitable solvent (e.g., acetone).

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Potassium phosphate buffer (pH 7.4).

-

Ethyl acetate for extraction.

-

Anhydrous sodium sulfate.

-

Nitrogen gas for evaporation.

Procedure:

-

Incubation Mixture Preparation: In a glass tube, combine the potassium phosphate buffer, the NADPH regenerating system, and the recombinant enzyme preparation containing both the CYP and EPHX1.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add the phenanthrene solution to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as ethyl acetate.

-

Extraction: Extract the metabolites by vortexing the mixture and then centrifuging to separate the organic and aqueous layers.

-

Drying and Concentration: Transfer the organic layer to a clean tube, dry it over anhydrous sodium sulfate, and then evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Sample Preparation for Analysis: Reconstitute the dried residue in a suitable solvent for HPLC analysis.

Chiral Stationary Phase HPLC for Enantiomeric Separation of Phenanthrene Dihydrodiols

This protocol outlines the separation and quantification of the enantiomers of phenanthrene dihydrodiols.

Instrumentation and Columns:

-

A high-performance liquid chromatography (HPLC) system equipped with a UV or fluorescence detector.

-

A chiral stationary phase (CSP) column, such as a cellulose-based (e.g., Chiralcel OD-H) or amylose-based (e.g., Chiralpak AD) column, is crucial for enantiomeric separation.[4]

Mobile Phase:

-

A mixture of n-hexane and a polar modifier like 2-propanol or ethanol is commonly used.[5]

-

The exact ratio of the solvents needs to be optimized to achieve baseline separation of the enantiomers. A typical starting point is 90:10 (v/v) n-hexane:2-propanol.[5]

-

For basic or acidic compounds, a small amount of an additive like diethylamine or trifluoroacetic acid (0.1% v/v) can be added to the mobile phase to improve peak shape and resolution.[5]

Procedure:

-

Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

-

Injection: Inject the reconstituted metabolite extract onto the column.

-

Elution and Detection: Elute the compounds isocratically and monitor the effluent with the detector at a wavelength where the phenanthrene dihydrodiols absorb (e.g., 254 nm).

-

Quantification: Identify and quantify the individual enantiomers by comparing their retention times and peak areas with those of authentic standards. The percentage of each enantiomer can be calculated from the peak areas.

Circular Dichroism Spectroscopy for Absolute Configuration Determination

Circular dichroism (CD) spectroscopy is a powerful technique to determine the absolute configuration of chiral molecules.

Instrumentation:

-

A circular dichroism spectropolarimeter.

Sample Preparation:

-

Dissolve the purified dihydrodiol enantiomer in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration. The solvent should be transparent in the wavelength range of interest.

-

Use a quartz cuvette with a defined path length (e.g., 1 cm).

Procedure:

-

Instrument Purging: Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.[6][7]

-

Baseline Correction: Record a baseline spectrum of the solvent in the same cuvette.

-

Sample Measurement: Record the CD spectrum of the sample over a specific wavelength range (e.g., 200-400 nm).[6]

-

Data Analysis: Subtract the baseline spectrum from the sample spectrum. The resulting CD spectrum, with its characteristic positive and negative Cotton effects, can be compared with published spectra or with spectra of standards of known absolute configuration to assign the R/S configuration to the enantiomers.

Synthesis of Optically Active Phenanthrene trans-Dihydrodiols

The synthesis of optically pure dihydrodiol standards is often necessary for unequivocal identification and quantification. A common chemoenzymatic approach is summarized below.

Key Steps:

-

Dioxygenase-catalyzed cis-dihydroxylation: A suitable bacterial dioxygenase enzyme is used to convert phenanthrene into a cis-dihydrodiol with high enantiomeric excess.

-

Protection of the diol: The cis-diol is protected, for example, as an acetonide.

-

Epoxidation: The double bond in the protected cis-dihydrodiol is epoxidized.

-

Ring-opening of the epoxide: The epoxide is opened with a nucleophile, followed by deprotection to yield the trans-dihydrodiol.

This chemoenzymatic route allows for the preparation of specific enantiomers of the phenanthrene dihydrodiols.[8]

Regulatory Signaling Pathways

The expression of the key enzymes involved in phenanthrene metabolism is tightly regulated by complex signaling pathways. Understanding these pathways is crucial for predicting inter-individual differences in phenanthrene metabolism and susceptibility to its toxic effects.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for CYP1A1/1A2 Regulation

The induction of CYP1A1 and CYP1A2 is primarily mediated by the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.

Transcriptional Regulation of Microsomal Epoxide Hydrolase (EPHX1)

The regulation of EPHX1 expression is complex and involves multiple transcription factors that bind to its promoter region. These include HNF-4α (Hepatocyte Nuclear Factor 4 alpha), CAR (Constitutive Androstane Receptor), RXR (Retinoid X Receptor), Sp1 (Specificity protein 1), and Sp3 (Specificity protein 3).[9][10][11] This intricate regulatory network allows for tissue-specific expression and modulation of EPHX1 levels in response to various stimuli.

Logical Workflow for Stereochemical Analysis

The following diagram illustrates the logical workflow for the comprehensive stereochemical analysis of phenanthrene metabolism to diols.

References

- 1. Activity-Based Protein Profiling to Probe Relationships between Cytochrome P450 Enzymes and Early-Age Metabolism of Two Polycyclic Aromatic Hydrocarbons (PAHs): Phenanthrene and Retene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. researchgate.net [researchgate.net]

- 4. csfarmacie.cz [csfarmacie.cz]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. medschool.cuanschutz.edu [medschool.cuanschutz.edu]

- 7. health.uconn.edu [health.uconn.edu]

- 8. Chemoenzymatic synthesis of the trans-dihydrodiol isomers of monosubstituted benzenes viaanti-benzene dioxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Transcription of the human microsomal epoxide hydrolase gene (EPHX1) is regulated by an HNF-4α/CAR/RXR/PSF complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sp1 and Sp3 transcription factors regulate the basal expression of human microsomal epoxide hydrolase (EPHX1) through interaction with the E1b far upstream promoter. | Sigma-Aldrich [merckmillipore.com]

- 11. Transcription of the Human Microsomal Epoxide Hydrolase Gene (EPHX1) Is Regulated by PARP-1 and Histone H1.2. Association with Sodium-Dependent Bile Acid Transport. | Sigma-Aldrich [sigmaaldrich.com]

Unveiling (1R,2R)-1,2-Dihydrophenanthrene-1,2-diol: A Technical Guide to its Discovery, Isolation, and Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and isolation of (1R,2R)-1,2-dihydrophenanthrene-1,2-diol, a key metabolite in the study of polycyclic aromatic hydrocarbon (PAH) metabolism. This document details the biocatalytic synthesis using the fungus Cunninghamella elegans, comprehensive experimental protocols for its purification and characterization, and its relevance in the context of toxicology and drug development.

Introduction

This compound is a trans-dihydrodiol metabolite of phenanthrene, a three-ring polycyclic aromatic hydrocarbon. The study of such metabolites is crucial for understanding the mechanisms of PAH-induced carcinogenesis. Many PAHs are not carcinogenic themselves but are metabolically activated to highly reactive diol epoxides that can form adducts with DNA, leading to mutations and potentially cancer.[1][2] The (1R,2R)-enantiomer of phenanthrene-1,2-dihydrodiol is of particular interest as it is a precursor to the corresponding bay-region diol epoxide, which is considered an ultimate carcinogen.[1][3]

The discovery and isolation of this specific enantiomer have largely been achieved through microbial biotransformation, with the filamentous fungus Cunninghamella elegans being a well-established model organism for mimicking mammalian metabolism of xenobiotics.[4][5] This guide will focus on the established biocatalytic method for its production and subsequent purification.

Biocatalytic Synthesis and Isolation Workflow

The production of this compound is achieved through the metabolic action of Cunninghamella elegans on phenanthrene. The fungus hydroxylates the aromatic ring to produce a mixture of trans-1,2-dihydrodiol enantiomers. The overall workflow for its production and isolation is depicted below.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the discovery and isolation of this compound.

Fungal Culture and Biotransformation of Phenanthrene

This protocol outlines the cultivation of Cunninghamella elegans and the subsequent biotransformation of phenanthrene.

Materials:

-

Cunninghamella elegans (e.g., ATCC 36112)

-

Sabouraud Dextrose Broth (SDB)

-

Phenanthrene

-

Acetone (spectrophotometric grade)

-

Erlenmeyer flasks

-

Shaking incubator

Procedure:

-

Inoculum Preparation: Inoculate a sterile 250 mL Erlenmeyer flask containing 50 mL of Sabouraud Dextrose Broth with a culture of Cunninghamella elegans. Incubate at 25-28°C on a rotary shaker at 150 rpm for 72 hours to obtain a dense mycelial culture.[6][7]

-

Biotransformation Setup: Transfer the mycelial culture to a larger sterile Erlenmeyer flask (e.g., 1 L) containing 450 mL of fresh SDB.

-

Substrate Addition: Prepare a stock solution of phenanthrene in acetone. Add the phenanthrene solution to the fungal culture to a final concentration of 50-100 mg/L. The final concentration of acetone should not exceed 1% (v/v) to avoid toxicity to the fungus.

-

Incubation: Incubate the culture under the same conditions as the inoculum preparation (25-28°C, 150 rpm) for 5 to 7 days.[6] The progress of the biotransformation can be monitored by analyzing small aliquots of the culture medium over time using HPLC.

Extraction and Purification of Metabolites

This protocol describes the extraction of the dihydrodiol metabolites from the fungal culture and their initial purification.

Materials:

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Reversed-phase HPLC system with a C18 column

-

Methanol and water (HPLC grade)

Procedure:

-

Extraction: After the incubation period, separate the fungal mycelia from the culture broth by filtration. Combine the mycelia and the broth and extract three times with an equal volume of ethyl acetate.

-

Drying and Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Reversed-Phase HPLC Purification: Dissolve the crude extract in a minimal amount of methanol. Purify the racemic trans-1,2-dihydrophenanthrene-1,2-diol using a reversed-phase HPLC system equipped with a C18 column. A typical mobile phase is a gradient of methanol in water.[8] Collect the fraction corresponding to the dihydrodiol.

Chiral HPLC Separation of Enantiomers

This protocol details the separation of the (1R,2R) and (1S,2S) enantiomers from the purified racemic mixture.

Materials:

-

Chiral HPLC column (e.g., Pirkle-type or polysaccharide-based)

-

HPLC-grade hexanes and isopropanol

-

HPLC system with a UV detector

Procedure:

-

Column and Mobile Phase Selection: Utilize a chiral stationary phase (CSP) known to be effective for the separation of PAH dihydrodiols. Pirkle-type columns or polysaccharide-based columns are commonly used.[9][10] A mobile phase consisting of a mixture of hexanes and isopropanol is typically employed for normal-phase chiral separations.

-

Chromatography: Inject the purified racemic dihydrodiol onto the chiral HPLC column. Elute the enantiomers isocratically. The separation can be monitored by UV detection at a wavelength of approximately 254 nm.

-

Fraction Collection: Collect the separated enantiomeric peaks. The elution order will depend on the specific chiral column used. The absolute configuration of the collected enantiomers is typically determined by circular dichroism spectroscopy.[11]

Quantitative Data and Spectroscopic Characterization

The following tables summarize the key quantitative and spectroscopic data for this compound.

Table 1: Physical and Chromatographic Data

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂O₂ | - |

| Molecular Weight | 212.24 g/mol | - |

| Appearance | White to off-white solid | - |

| Chiral HPLC Column | Pirkle-type (e.g., (R)-N-(3,5-Dinitrobenzoyl)phenylglycine) | [9] |

| Mobile Phase | Hexane:Isopropanol mixture | [9] |

| Enantiomeric Excess (ee%) | >98% (after chiral separation) | - |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (DMSO-d₆, 500 MHz) | δ 8.17 (d, J = 8.6 Hz, 1H), 7.84 (d, J = 7.9 Hz, 1H), 7.79 (d, J = 8.3 Hz, 1H), 7.70 (d, J = 8.3 Hz, 1H), 7.48 (d, J = 7.6 Hz, 1H), 7.45 (d, J = 7.5 Hz, 1H), 7.20 (d, J = 10.2 Hz, 1H), 6.09 (d, J = 10.2 Hz, 1H), 5.53 (s, 1H), 5.19 (s, 1H), 4.65 (s, 1H), 4.28 (s, 1H) | [12] |

| Mass Spectrometry (EI) | m/z 212 (M⁺), 194, 184, 165, 152 | [13] |

| Circular Dichroism (CD) | The absolute configuration is determined by comparing the CD spectrum to known standards. The (1R,2R)-enantiomer exhibits a specific Cotton effect. | [11] |

Significance in Drug Development and Toxicology

The study of this compound is paramount in the fields of toxicology and drug development for several reasons:

-

Understanding Carcinogenesis: This dihydrodiol is a proximate carcinogen, meaning it is a metabolic intermediate on the pathway to the ultimate carcinogenic species, the diol epoxide.[1] Understanding its formation and subsequent metabolic fate is critical for assessing the carcinogenic risk of phenanthrene and other PAHs.

-

Drug Metabolism Studies: The enzymes involved in the metabolism of PAHs, such as cytochrome P450s, are also responsible for the metabolism of many drugs. Studying the biotransformation of phenanthrene can provide insights into the activity and substrate specificity of these enzymes.

-

Development of Cancer Biomarkers: The presence and levels of phenanthrene dihydrodiols and their further metabolites in biological samples (e.g., urine) can serve as biomarkers of exposure to PAHs.[12][14]

The metabolic activation of phenanthrene to its ultimate carcinogenic form is a multi-step process.

This pathway highlights the critical role of this compound as the immediate precursor to the highly reactive diol epoxide that can damage DNA.[1][3]

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Benzo[c]phenanthrene 3,4-dihydrodiol 1,2-epoxide adducts in native and denatured DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cunninghamella elegans - Wikipedia [en.wikipedia.org]

- 5. Rediscovering the chemistry of the Cunninghamella species: potential fungi for metabolites and enzymes of biological, industrial, and environmental values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Biotransformation of Malachite Green by the Fungus Cunninghamella elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereoselective metabolism of anthracene and phenanthrene by the fungus Cunninghamella elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Improved enantiomeric separation of dihydrodiols of polycyclic aromatic hydrocarbons on chiral stationary phases by derivatization to O-methyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. eijppr.com [eijppr.com]

- 11. Enantiomeric Composition of the trans-Dihydrodiols Produced from Phenanthrene by Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitation of Phenanthrene Dihydrodiols in the Urine of Smokers and Non-smokers by Gas Chromatography-Negative Ion Chemical Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phenanthrene, 1,2-dihydro- [webbook.nist.gov]

- 14. Quantitation of phenanthrene dihydrodiols in the urine of smokers and non-smokers by gas chromatography-negative ion chemical ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Cytochrome P450 in the Formation of (1R,2R)-1,2-Dihydrophenanthrene-1,2-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenanthrene is a three-ring polycyclic aromatic hydrocarbon (PAH), a class of compounds that are widespread environmental pollutants and of significant interest in toxicology and drug metabolism research.[1] As procarcinogens, many PAHs require metabolic activation to exert their toxic and carcinogenic effects.[2] This process is primarily initiated by the cytochrome P450 (CYP) superfamily of monooxygenases.[3] The metabolism of phenanthrene involves its conversion to various oxygenated derivatives, including phenols, quinones, and dihydrodiols.[4][5]

This technical guide provides an in-depth examination of the critical role of cytochrome P450 enzymes in the specific formation of phenanthrene trans-1,2-dihydrodiol, with a focus on the stereoselective generation of the (1R,2R)-enantiomer. Understanding this pathway is crucial, as the formation of specific dihydrodiol enantiomers is often the first step toward the generation of highly reactive diol-epoxides, the ultimate carcinogenic metabolites of many PAHs.[3][6]

The Cytochrome P450 Monooxygenase System

The cytochrome P450 (CYP) enzymes are a large family of heme-containing proteins responsible for the phase I metabolism of a vast array of xenobiotics, including drugs, pollutants, and dietary components, as well as endogenous compounds like steroids.[3][7] In the context of PAH metabolism, CYPs catalyze the insertion of an oxygen atom into the aromatic ring structure, typically forming an epoxide intermediate.[6][8] This initial oxidation is a critical activation step. The CYP1 family, which includes CYP1A1, CYP1A2, and CYP1B1, plays a pivotal role in the metabolic activation of PAHs.[2][3][9] The expression of these enzymes can be induced by exposure to PAHs themselves through the aryl hydrocarbon receptor (AhR) signaling pathway.[6][10]

Metabolic Pathway to Phenanthrene-1,2-dihydrodiol

The biotransformation of phenanthrene to its corresponding trans-1,2-dihydrodiol is a two-step process.

-

Epoxidation: A cytochrome P450 enzyme catalyzes the oxidation of the phenanthrene 1,2-double bond to form phenanthrene-1,2-oxide. This is a highly reactive electrophilic intermediate.

-

Hydrolysis: The enzyme microsomal epoxide hydrolase (mEH) catalyzes the trans-addition of water to the epoxide ring, yielding phenanthrene trans-1,2-dihydrodiol.[4]

This pathway results in a racemic mixture of (+)-(1R,2R)- and (-)-(1S,2S)-dihydrodiols unless the initial epoxidation or subsequent hydrolysis is stereoselective. The stereoselectivity of CYP enzymes is a key determinant of the ultimate biological activity of the parent PAH.

References

- 1. Metabolic activation of phenanthrene by human and mouse cytochromes P450 and pharmacokinetics in CYP1A2 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and1B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Cigarette smoking enhances the metabolic activation of the polycyclic aromatic hydrocarbon phenanthrene in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exposure to an environmental mixture of polycyclic aromatic hydrocarbons (PAHs) induces hepatic cytochrome P450 enzymes in mice - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of (1R,2R)-1,2-dihydrophenanthrene-1,2-diol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data is available for (1R,2R)-1,2-dihydrophenanthrene-1,2-diol. This document synthesizes information on its parent compound, phenanthrene, and the general toxicological principles of polycyclic aromatic hydrocarbon (PAH) metabolites to provide a comprehensive profile.

Executive Summary

This compound is a key metabolic intermediate of phenanthrene, a ubiquitous polycyclic aromatic hydrocarbon (PAH). While phenanthrene itself is not considered a potent carcinogen, its metabolism can lead to the formation of reactive intermediates that possess genotoxic and carcinogenic properties. This guide provides a detailed overview of the known toxicological information relevant to this compound, focusing on its metabolic activation, potential for toxicity, and the experimental methodologies used to assess the toxicological effects of such compounds.

Introduction to Phenanthrene and its Metabolism

Phenanthrene is a three-ring PAH commonly found in the environment as a product of incomplete combustion of organic materials.[1] It is considered a representative PAH, and its metabolites are often used as biomarkers for PAH exposure.[2] While phenanthrene itself has low acute toxicity and is not classified as a human carcinogen by the International Agency for Research on Cancer (IARC), its metabolic activation is a critical area of toxicological concern.[2][3]

The metabolism of phenanthrene, like other PAHs, proceeds through Phase I and Phase II enzymatic reactions, primarily in the liver.[1] Cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, are responsible for the initial oxidation of phenanthrene to form arene oxides.[4] These oxides can then be detoxified by conjugation with glutathione or hydrated by epoxide hydrolase to form dihydrodiols.[4] this compound is one such dihydrodiol metabolite.[5]

Crucially, this dihydrodiol is a precursor to the formation of a highly reactive bay-region diol-epoxide, phenanthrene-1,2-diol-3,4-epoxide.[4][5] These diol-epoxides are considered the ultimate carcinogenic metabolites of many PAHs because they can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis.[4]

Metabolic Pathway of Phenanthrene

The metabolic activation of phenanthrene to its potentially toxic metabolites is a multi-step process. The following diagram illustrates the key steps leading to the formation of this compound and its subsequent conversion to a diol-epoxide.

Toxicological Data

Table 1: Summary of Toxicological Data for Phenanthrene

| Endpoint | Species | Route of Administration | Value | Reference |

| Acute Toxicity | ||||

| LD50 | Mouse | Oral | 700 mg/kg | [3] |

| Genotoxicity | ||||

| Ames Test | S. typhimurium | In vitro | Generally Negative | [3] |

| Chromosomal Aberrations | Mammalian cells | In vitro | Negative | [3] |

| Carcinogenicity | ||||

| IARC Classification | - | - | Group 3 (Not classifiable) | [3] |

Experimental Protocols

The toxicological evaluation of PAH metabolites like this compound involves a range of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[6]

Objective: To determine if a test compound can induce mutations in the DNA of specific bacterial strains.

Methodology:

-

Bacterial Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are auxotrophic for histidine (his-) are used.[7]

-

Metabolic Activation: The test is performed with and without a mammalian liver homogenate (S9 fraction) to simulate metabolic activation.[7]

-

Exposure: The bacterial strains are exposed to various concentrations of the test compound in the presence or absence of the S9 mix.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

-

Incubation: Plates are incubated for 48-72 hours at 37°C.

-

Analysis: The number of revertant colonies (his+) is counted. A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a mutagenic effect.

Cell Viability Assay (e.g., MTT Assay)

Cell viability assays are used to determine the cytotoxicity of a compound on cultured cells.

Objective: To measure the metabolic activity of cells as an indicator of their viability after exposure to a test compound.

Methodology:

-

Cell Culture: A suitable cell line (e.g., HepG2 human liver cancer cells) is cultured in 96-well plates.

-

Treatment: Cells are treated with a range of concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Metabolically active cells will reduce the yellow MTT to a purple formazan product.[8]

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: Cell viability is expressed as a percentage of the untreated control. A dose-dependent decrease in viability indicates a cytotoxic effect.

Signaling Pathways in PAH Toxicity

PAHs and their metabolites can exert their toxic effects through various signaling pathways. The aryl hydrocarbon receptor (AhR) signaling pathway is a key player in the toxicity of many PAHs.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway:

-

Ligand Binding: PAHs and their metabolites can bind to the AhR in the cytoplasm.

-

Nuclear Translocation: The ligand-AhR complex translocates to the nucleus.

-

Dimerization: In the nucleus, the complex dimerizes with the AhR nuclear translocator (ARNT).

-

DNA Binding: The AhR-ARNT heterodimer binds to specific DNA sequences called xenobiotic responsive elements (XREs) in the promoter region of target genes.

-

Gene Transcription: This binding initiates the transcription of genes encoding for metabolic enzymes like CYP1A1 and CYP1B1, leading to a feedback loop that can enhance the metabolic activation of PAHs.[9]

Conclusion

This compound is a significant metabolite in the bioactivation pathway of phenanthrene. While direct evidence of its toxicity is scarce, its role as a precursor to a highly reactive diol-epoxide suggests a potential for genotoxicity. The toxicological assessment of this and similar PAH metabolites relies on a combination of in vitro and in vivo assays that probe for mutagenicity, cytotoxicity, and the activation of key signaling pathways like the AhR pathway. Further research is warranted to fully characterize the specific toxicological profile of this compound and to better understand its contribution to the overall toxicity of phenanthrene.

References

- 1. Species‐specific metabolism of naphthalene and phenanthrene in 3 species of marine teleosts exposed to Deepwater Horizon crude oil | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 2. Metabolites of the Polycyclic Aromatic Hydrocarbon Phenanthrene in the Urine of Cigarette Smokers from Five Ethnic Groups with Differing Risks for Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantitation of Phenanthrene Dihydrodiols in the Urine of Smokers and Non-smokers by Gas Chromatography-Negative Ion Chemical Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ames test - Wikipedia [en.wikipedia.org]

- 7. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability and Proliferation Assays [sigmaaldrich.com]

- 9. Developmental toxicity of alkylated PAHs and substituted phenanthrenes: Structural nuances drive diverse toxicity and AHR activation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Enantioselective Synthesis of (1R,2R)-1,2-dihydrophenanthrene-1,2-diol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (1R,2R)-1,2-dihydrophenanthrene-1,2-diol, a chiral vicinal diol of significant interest in medicinal chemistry and drug development. The primary method described is the Sharpless Asymmetric Dihydroxylation (SAD), a powerful and widely used transformation for the stereoselective synthesis of 1,2-diols from prochiral olefins.

Introduction

This compound is a key chiral building block and a metabolite of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). The enantiomerically pure form of this diol is crucial for the synthesis of various complex molecules and for studying the stereoselective metabolism and toxicity of PAHs. The Sharpless Asymmetric Dihydroxylation offers a reliable and highly enantioselective route to this target molecule.

The SAD reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the dihydroxylation of an alkene from a specific face, thereby controlling the stereochemistry of the resulting diol. Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, simplify the procedure significantly. For the synthesis of the (1R,2R) enantiomer, AD-mix-β, which contains the chiral ligand (DHQD)₂PHAL, is employed.

Reaction Principle

The core of the synthesis is the osmium-catalyzed dihydroxylation of the 1,2-double bond of phenanthrene. The catalytic cycle involves the formation of an osmate ester intermediate, which is then hydrolyzed to yield the diol and a reduced osmium species. A stoichiometric co-oxidant, typically potassium ferricyanide(III), is used to regenerate the osmium(VIII) catalyst, allowing for the use of osmium in catalytic amounts. The chiral ligand, a derivative of the cinchona alkaloid dihydroquinidine, coordinates to the osmium center, creating a chiral environment that directs the facial selectivity of the olefin addition.

Data Presentation

The following table summarizes the expected quantitative data for the enantioselective synthesis of this compound based on typical results for Sharpless Asymmetric Dihydroxylation of related polycyclic aromatic hydrocarbons.

| Parameter | Expected Value | Notes |

| Yield | 85-95% | Isolated yield after purification. |

| Enantiomeric Excess (ee) | >95% | Determined by chiral HPLC analysis. |

| Diastereomeric Ratio (dr) | N/A | The reaction is a diastereoface-selective addition to a prochiral alkene, yielding enantiomers. |

| Reaction Time | 12-24 h | Reaction progress should be monitored by Thin Layer Chromatography (TLC). |

| Reaction Temperature | 0 °C to rt | Starting at 0 °C and allowing the reaction to warm to room temperature is a common procedure. |

Experimental Protocols

Materials and Reagents

-

Phenanthrene

-

AD-mix-β

-

tert-Butanol (t-BuOH)

-

Water (H₂O)

-

Methanesulfonamide (CH₃SO₂NH₂) (optional, but recommended for accelerating the reaction and improving turnover)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Detailed Protocol for Sharpless Asymmetric Dihydroxylation of Phenanthrene

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per 1 mmol of phenanthrene).

-

Add a 1:1 mixture of tert-butanol and water (10 mL per 1 g of AD-mix-β).

-

If using, add methanesulfonamide (1 equivalent based on phenanthrene).

-

Stir the mixture vigorously at room temperature until the two phases are clear and the aqueous phase is a pale yellow.

-

Cool the mixture to 0 °C in an ice bath.

-

-

Addition of Substrate:

-

Dissolve phenanthrene (1 mmol) in a minimal amount of a suitable solvent like acetone or tert-butanol and add it to the cooled reaction mixture.

-

-

Reaction:

-

Stir the reaction mixture vigorously at 0 °C for 30 minutes and then allow it to warm to room temperature.

-

Continue stirring for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:EtOAc solvent system). The product, being more polar, will have a lower Rf value than the starting phenanthrene.

-

-

Work-up:

-

Upon completion of the reaction, cool the mixture to 0 °C.

-

Add solid sodium sulfite (1.5 g per 1.4 g of AD-mix-β) and stir for 1 hour to quench the reaction and reduce the osmate esters.

-

Add ethyl acetate to the mixture and stir for another 10 minutes.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of hexane and ethyl acetate (e.g., starting with 10% EtOAc in hexane and gradually increasing the polarity) to isolate the this compound.

-

-

Characterization:

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

-

Determine the enantiomeric excess of the product by chiral HPLC analysis.

-

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the enantioselective synthesis of this compound.

Sharpless Asymmetric Dihydroxylation Catalytic Cycle

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Application Notes and Protocols for the Biocatalytic Synthesis of (1R,2R)-1,2-dihydrophenanthrene-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the biocatalytic synthesis of (1R,2R)-1,2-dihydrophenanthrene-1,2-diol, a valuable chiral building block in the synthesis of complex molecules and pharmaceutical intermediates. The described method utilizes whole-cell biocatalysis with recombinant Escherichia coli expressing a naphthalene dioxygenase (NDO) system, offering a stereoselective and environmentally benign alternative to traditional chemical synthesis.

Introduction

The enantiomerically pure cis-dihydrodiol, this compound, is a key chiral intermediate. Its synthesis through biocatalysis leverages the high stereospecificity of dioxygenase enzymes. These enzymes, found in various microorganisms, catalyze the dihydroxylation of aromatic compounds.[1] For preparative scale synthesis, recombinant microorganisms, such as E. coli expressing naphthalene dioxygenase (NDO) from Pseudomonas species, are often employed.[2][3] This approach allows for high-level expression of the required enzymes and simplifies the process by using whole cells, which contain the necessary cofactors and regeneration systems.

Metabolic Pathway Context

The biocatalytic conversion of phenanthrene to its corresponding dihydrodiol is the initial step in the microbial degradation pathway of this polycyclic aromatic hydrocarbon (PAH). In many bacteria, the resulting cis-dihydrodiol is further metabolized through a series of enzymatic reactions. Understanding this broader metabolic context is crucial for optimizing the production of the desired diol and preventing its further conversion.

Caption: Simplified metabolic pathway of phenanthrene degradation.

Experimental Workflow

The overall experimental workflow for the biocatalytic synthesis involves several key stages, from the preparation of the biocatalyst to the purification and analysis of the final product. A recombinant E. coli strain containing the plasmid with the naphthalene dioxygenase gene is central to this process.

Caption: General experimental workflow for biocatalytic synthesis.

Quantitative Data Summary

The following tables summarize typical quantitative data for the biocatalytic synthesis of phenanthrene dihydrodiols. These values can serve as a starting point for process optimization.

Table 1: Biotransformation Parameters

| Parameter | Value | Reference |

| Biocatalyst | Recombinant E. coli JM109 (pPS1778) | [1][2] |

| Substrate | Phenanthrene | [1] |

| Initial Substrate Conc. | ≥10 mM | [1] |

| Reaction Medium | Aqueous buffer with 1.5% (v/v) Triton X-100 | [1] |

| Temperature | 30 °C | [4] |

| Incubation Time | 2-24 hours | [4][5] |

| Agitation | 100-200 rpm | [4] |

Table 2: Typical Yields and Purity

| Product | Yield | Enantiomeric Excess (e.e.) | Reference |

| Phenanthrene cis-dihydrodiol | >60% | >98% (for analogous reactions) | [1] |

Detailed Experimental Protocols

Protocol 1: Preparation of the Biocatalyst (Recombinant E. coli)

-

Inoculum Preparation: A single colony of recombinant E. coli harboring the naphthalene dioxygenase plasmid is used to inoculate 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., ampicillin). The culture is grown overnight at 37°C with shaking at 200 rpm.

-

Large-Scale Culture: The overnight culture is used to inoculate 1 L of fresh LB medium with the same antibiotic in a 2 L baffled flask. The culture is grown at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction of Enzyme Expression: Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. The culture is then incubated for an additional 4-6 hours at a lower temperature, typically 25-30°C, to ensure proper protein folding.

-

Cell Harvesting: The bacterial cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet is washed with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4) and can be used immediately or stored at -80°C.

Protocol 2: Whole-Cell Biotransformation

-

Cell Resuspension: The harvested cell pellet is resuspended in a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.4) to a desired cell density (e.g., OD600 of 10-20).

-

Substrate Addition: Phenanthrene is dissolved in a minimal amount of a water-miscible organic solvent (e.g., dimethylformamide or ethanol) or a surfactant solution (e.g., Triton X-100) to aid its solubility in the aqueous reaction medium.[1] The substrate solution is then added to the cell suspension to the desired final concentration (e.g., 10 mM).

-

Reaction: The reaction mixture is incubated in a shaker at a controlled temperature (e.g., 30°C) and agitation (e.g., 150-200 rpm) for a specified duration (e.g., 4-24 hours). The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Protocol 3: Product Extraction and Purification

-

Extraction: After the biotransformation, the reaction mixture is centrifuged to remove the cells. The supernatant is then extracted multiple times with an organic solvent such as ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Protocol 4: Analytical Methods

-

Structural Confirmation: The structure of the purified product can be confirmed using standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Enantiomeric Purity Determination: The enantiomeric excess (e.e.) of the product is determined by chiral HPLC analysis. A chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD) is used with a suitable mobile phase (e.g., a mixture of hexane and isopropanol).[6] The retention times of the two enantiomers will differ, allowing for their separation and quantification.

References

- 1. researchgate.net [researchgate.net]

- 2. Purification and Characterization of a Novel Naphthalene Dioxygenase from Rhodococcus sp. Strain NCIMB12038 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Whole-cell biocatalysis platform for gram-scale oxidative dearomatization of phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toluene Dioxygenase-Catalyzed cis-Dihydroxylation of Quinolines: A Molecular Docking Study and Chemoenzymatic Synthesis of Quinoline Arene Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of phenanthrene diol epoxide mercapturic acid detoxification products in human urine: relevance to molecular epidemiology studies of glutathione S-transferase polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of (1R,2R)-dihydrophenanthrene-1,2-diol as a Biomarker for PAH Exposure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of chemicals that are released from the incomplete burning of coal, oil and gas, garbage, or other organic substances like tobacco or charbroiled meat. Exposure to PAHs is a significant public health concern due to their carcinogenic and mutagenic properties. Biomonitoring of PAH exposure is crucial for assessing human health risks. While many PAHs are metabolized and excreted, the measurement of their metabolites in biological samples such as urine provides a more accurate assessment of internal exposure.

Phenanthrene is a non-carcinogenic, three-ring PAH that is ubiquitous in the environment and serves as a valuable model for studying the metabolism of more potent carcinogenic PAHs.[1] One of its key metabolites, (1R,2R)-dihydrophenanthrene-1,2-diol (Phe-1,2-D), is of particular interest. This metabolite is an intermediate in the "diol epoxide" pathway, a metabolic activation route that is also responsible for the conversion of many carcinogenic PAHs into their ultimate carcinogenic forms.[2][3] Therefore, urinary levels of (1R,2R)-dihydrophenanthrene-1,2-diol can serve as a biomarker not only for exposure to phenanthrene but also as an indicator of an individual's capacity to metabolically activate PAHs into harmful substances.

These application notes provide a comprehensive overview and detailed protocols for the use of (1R,2R)-dihydrophenanthrene-1,2-diol as a biomarker for PAH exposure.

Principle of the Biomarker

The metabolic activation of phenanthrene is initiated by cytochrome P450 (CYP) enzymes, which oxidize the phenanthrene molecule to form an epoxide. Specifically, the formation of phenanthrene-1,2-oxide is a critical first step. This epoxide is then hydrolyzed by the enzyme epoxide hydrolase to form a trans-dihydrodiol. The stereospecificity of these enzymes leads to the formation of the (1R,2R)-dihydrophenanthrene-1,2-diol enantiomer.

Further metabolism of (1R,2R)-dihydrophenanthrene-1,2-diol can lead to the formation of a highly reactive diol epoxide, which can bind to DNA and proteins, leading to mutations and potentially cancer. Therefore, the presence of (1R,2R)-dihydrophenanthrene-1,2-diol in urine is a direct reflection of the activity of this metabolic activation pathway.

Factors such as smoking can induce the expression of certain CYP enzymes, like CYP1A2 and CYP1B1, leading to altered ratios of different phenanthrene metabolites.[2][3] For instance, the ratio of phenanthrene-3,4-dihydrodiol to phenanthrene-1,2-dihydrodiol is often elevated in smokers compared to non-smokers.[2][3]

Applications

The measurement of urinary (1R,2R)-dihydrophenanthrene-1,2-diol has several key applications in research and drug development:

-

Exposure Assessment: Quantifying urinary levels of this metabolite provides a reliable measure of recent exposure to phenanthrene and, by extension, to complex PAH mixtures.

-

Risk Assessment: As an indicator of the metabolic activation pathway, its levels can help in assessing an individual's potential susceptibility to the adverse health effects of carcinogenic PAHs.

-

Pharmacodynamic Studies: In the context of drug development, monitoring the levels of this biomarker can help evaluate the efficacy of drugs designed to modulate PAH metabolism or mitigate their harmful effects.

-

Epidemiological Studies: This biomarker can be used in large-scale population studies to investigate the links between PAH exposure, metabolic phenotype, and the incidence of diseases such as cancer.

Quantitative Data

The following table summarizes the urinary concentrations of (1R,2R)-dihydrophenanthrene-1,2-diol found in smokers and non-smokers. This data highlights the significant impact of smoking on the levels of this biomarker.

| Population Group | Analyte | Mean Concentration (nM) | Concentration Range (nM) | Mean Amount (nmol/6h urine) |

| Non-Smokers | (1R,2R)-dihydrophenanthrene-1,2-diol | 1.87 ± 1.27 | 0.43 - 5.69 | 1.35 ± 1.11 |

| Smokers | (1R,2R)-dihydrophenanthrene-1,2-diol | 4.05 ± 3.70 | 0.54 - 17.65 | 2.04 ± 1.52 |

Data sourced from a study quantifying phenanthrene dihydrodiols in the urine of 25 smokers and 25 non-smokers.[2]

Experimental Protocols

Protocol 1: Quantification of (1R,2R)-dihydrophenanthrene-1,2-diol in Human Urine by Gas Chromatography-Negative Ion Chemical Ionization-Tandem Mass Spectrometry (GC-NICI-MS/MS)

This protocol details a robust and sensitive method for the analysis of (1R,2R)-dihydrophenanthrene-1,2-diol in human urine.[2][3]

1. Sample Collection and Storage:

-

Collect urine samples in sterile containers.

-

For accurate quantification over a specific period, a 6-hour urine collection is recommended.

-

Immediately after collection, freeze the samples at -20°C or lower until analysis to prevent degradation of the analytes.

2. Materials and Reagents:

-

(1R,2R)-dihydrophenanthrene-1,2-diol analytical standard

-

[13C6]-(1R,2R)-dihydrophenanthrene-1,2-diol (internal standard)

-

Sodium acetate buffer (0.5 M, pH 5)

-

β-glucuronidase (from Helix pomatia)

-

Arylsulfatase (from Helix pomatia)

-

Methanol (CH3OH), HPLC grade

-

Ammonium hydroxide (NH4OH)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Solid-phase extraction (SPE) cartridges (e.g., Strata SDBL)

-

Glass vials (2.0 mL) and insert vials (300 µL)

3. Sample Preparation:

-

Enzymatic Hydrolysis:

-

Thaw the urine samples to room temperature.

-

In a 2.0 mL glass vial, combine 1.0 mL of urine with 1.0 mL of 0.5 M sodium acetate buffer (pH 5).

-

Add 1000 units of β-glucuronidase and 8000 units of arylsulfatase to the mixture.

-

Spike the mixture with a known amount of the internal standard, [13C6]Phe-1,2-D (e.g., 5 pmol).

-

Incubate the mixture overnight (approximately 16 hours) at 37°C with gentle shaking to deconjugate the glucuronidated and sulfated metabolites.

-

-

Solid-Phase Extraction (SPE):

-

Precondition the SPE cartridge by passing 1.0 mL of methanol followed by 1.0 mL of water.

-

After incubation, load the hydrolyzed urine sample onto the preconditioned SPE cartridge.

-

Wash the cartridge with 1.0 mL of 0.84% (w/v) ammonium hydroxide in water to remove impurities.

-

Elute the dihydrodiols with 1.0 mL of methanol into a clean collection tube.

-

-

Derivatization:

-

Evaporate the methanol eluate to dryness using a vacuum concentrator (e.g., Speedvac).

-

Re-dissolve the residue in 100 µL of methanol, sonicate, and transfer to a 300 µL insert vial. Repeat this step once more to ensure complete transfer.

-

Evaporate the combined methanol fractions in the insert vial to dryness.

-

Add 10 µL of BSTFA with 1% TMCS to the dried residue.

-

Vortex and sonicate the vial to ensure complete dissolution.

-

Heat the sample at 60°C for 60 minutes to complete the derivatization of the dihydrodiols to their trimethylsilyl (TMS) ethers.

-

4. GC-NICI-MS/MS Analysis:

-

Instrumentation:

-

Gas chromatograph coupled to a tandem mass spectrometer with a negative ion chemical ionization source (e.g., Thermo Scientific TSQ Quantum).

-

-

GC Conditions:

-

Column: DB-17MS (30 m x 0.25 mm i.d., 0.15 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 min.

-

Ramp 1: 35°C/min to 200°C.

-

Ramp 2: 3°C/min to 215°C.

-

Ramp 3: 35°C/min to 320°C, hold for 2 min.

-

-

Injection Volume: 3 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Negative Ion Chemical Ionization (NICI).

-

Detection: Selected Reaction Monitoring (SRM) of the TMS derivatives. The specific precursor and product ions for both the analyte and the internal standard should be optimized on the instrument.

-

5. Data Analysis and Quantification:

-

Generate a calibration curve using known concentrations of the (1R,2R)-dihydrophenanthrene-1,2-diol analytical standard, also derivatized as described above.

-

Calculate the concentration of the analyte in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Express the final concentration in appropriate units, such as nM or ng/mL. It is also common to normalize the concentration to urinary creatinine to account for variations in urine dilution.

Visualizations

Metabolic Pathway of Phenanthrene to (1R,2R)-dihydrophenanthrene-1,2-diol

Caption: Metabolic activation of phenanthrene to its 1,2-dihydrodiol metabolite.

Experimental Workflow for Biomarker Analysis

Caption: Workflow for the analysis of urinary (1R,2R)-dihydrophenanthrene-1,2-diol.

References

- 1. Phenanthrene Degradation Pathway [eawag-bbd.ethz.ch]

- 2. Quantitation of Phenanthrene Dihydrodiols in the Urine of Smokers and Non-smokers by Gas Chromatography-Negative Ion Chemical Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]